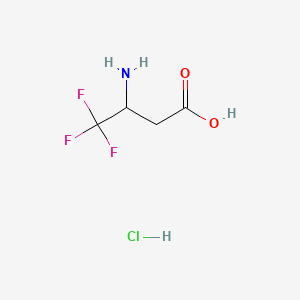

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

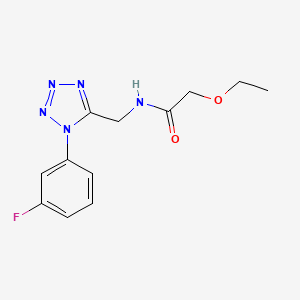

3-Amino-4,4,4-trifluorobutyric acid is a chemical compound with the CAS Number: 584-20-3. It has a molecular weight of 157.09 and its IUPAC name is 3-amino-4,4,4-trifluorobutanoic acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-4,4,4-trifluorobutyric acid is C4H6F3NO2. The Inchi Code is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) and the Inchi Key is XRXQOEWWPPJVII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of 3-Amino-4,4,4-trifluorobutyric acid is 238.3±40.0 C at 760 mmHg and its melting point is 180-182 C .Aplicaciones Científicas De Investigación

Fluorinated Amino Acids Synthesis

Stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, highlighting the utility of fluorinated precursors in synthesizing novel amino acids with potential applications in protein engineering and drug development (Pigza, Quach, & Molinski, 2009).

Bioactive Peptides from Nα-Trifluoroethyl Amino Acids

The novel synthesis of Nα-Trifluoroethyl amino acids, which behave similarly to conventionally N-protected amino acids, enables the preparation of unique, unnatural peptides with high yields and without racemization. This development opens avenues for creating peptides with enhanced antitumor activities, demonstrating the role of fluorinated amino acids in medicinal chemistry (DesmarteauDarryl & MontanariVittorio, 2000).

Protein Stability Enhancement

Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutyric acid, have been shown to significantly stabilize helical proteins. This stabilization potential is crucial for applications in protein-based biotechnologies, where enhanced stability can lead to improved function and durability of protein-based products (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Methane-Based Biosynthesis

Engineering strains of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane highlights an innovative application of amino acid derivatives in biotechnology. This approach leverages methane, a single carbon source, to produce valuable chemicals, demonstrating the intersection of microbiology, bioengineering, and chemical synthesis (Nguyen & Lee, 2021).

Fluorine in Protein Engineering

The study of the physicochemical properties of fluorinated amino acids, including their effects on geometry, charges, and hydrogen bonding abilities, is crucial for understanding how fluorination can be used to improve the properties of peptides and proteins. This research provides a foundation for exploiting the unique properties of fluorine in protein engineering, leading to the development of proteins with enhanced structural, biological, and pharmacological properties (Samsonov, Salwiczek, Anders, Koksch, & Pisabarro, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMARVCQZOYQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)

![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)